molecular formula C7H11BrN4O B13064863 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide

Cat. No.: B13064863
M. Wt: 247.09 g/mol
InChI Key: ZIWJZNZKKBVAGL-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)butanamide

InChI

InChI=1S/C7H11BrN4O/c1-2-5(7(10)13)12-3-4(8)6(9)11-12/h3,5H,2H2,1H3,(H2,9,11)(H2,10,13)

InChI Key

ZIWJZNZKKBVAGL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N1C=C(C(=N1)N)Br

Origin of Product

United States

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